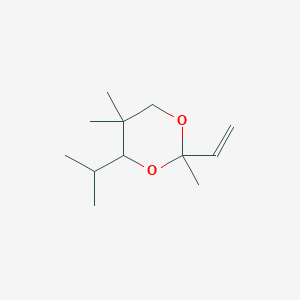![molecular formula C16H16N2 B14374414 1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole CAS No. 90013-03-9](/img/structure/B14374414.png)
1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities. The structure of this compound includes a pyrrole ring fused with a carbazole moiety, making it a unique scaffold for various applications in medicinal chemistry and other scientific fields.
Métodos De Preparación
The synthesis of 1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole-derived intermediates. The process typically includes the following steps:
- Preparation of pyrrole-derived α,β-alkynyl ketones.
- Introduction of different groups into the alkyne via Sonogashira cross-coupling.
- Formation of pyrazole by reacting α,β-alkynyls with hydrazine monohydrate.
- Cyclization catalyzed by gold to form pyrazoles.
- Final cyclization using sodium hydride (NaH) .
Análisis De Reacciones Químicas
1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Medicine: It is explored for its potential therapeutic effects, particularly in cancer treatment and as an antimicrobial agent.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit kinase activity, which is crucial for cell signaling and proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
1,10-Dimethyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole can be compared with other similar compounds, such as:
1,1-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: This compound has a similar pyrrole-based structure but differs in its biological activities and applications.
1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research and industrial applications .
Propiedades
Número CAS |
90013-03-9 |
|---|---|
Fórmula molecular |
C16H16N2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
1,10-dimethyl-2,3-dihydropyrrolo[2,3-a]carbazole |
InChI |
InChI=1S/C16H16N2/c1-17-10-9-11-7-8-13-12-5-3-4-6-14(12)18(2)16(13)15(11)17/h3-8H,9-10H2,1-2H3 |
Clave InChI |
DCPCDZWVAJVZHV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C1C3=C(C=C2)C4=CC=CC=C4N3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(2-Chloropropanoyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14374349.png)
![{2-Methoxy-5-[methyl(3-propoxybenzoyl)amino]phenyl}methyl carbonate](/img/structure/B14374350.png)

![(E)-3-hydroxy-N-(2-methylphenyl)-2-[(2-methylphenyl)diazenyl]but-2-enamide](/img/structure/B14374362.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)



![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
